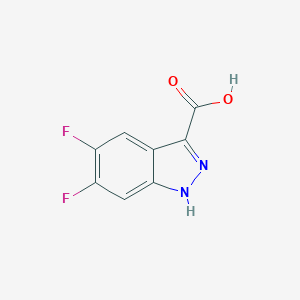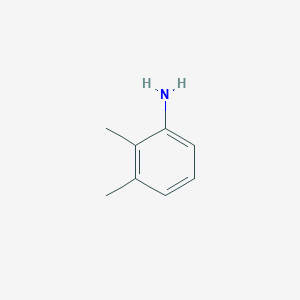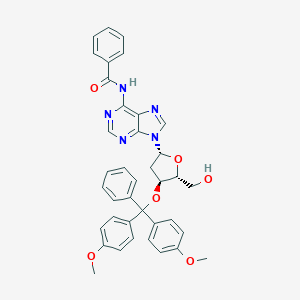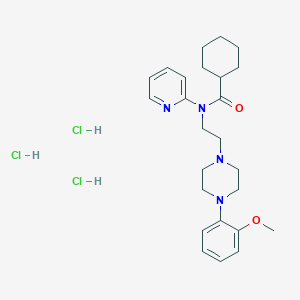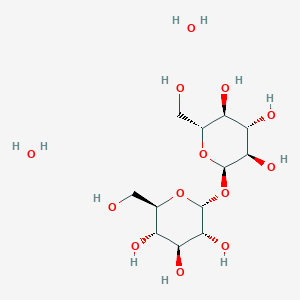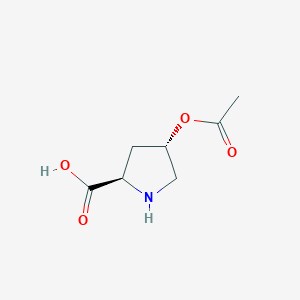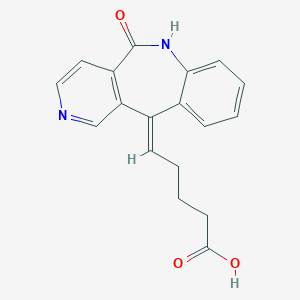
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one, also known as CPB-DHPB, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. CPB-DHPB is a heterocyclic compound that belongs to the class of benzazepines, which are known for their diverse biological activities. CPB-DHPB has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory effects. It has also been shown to activate certain transcription factors that are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to have potent antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use in lab experiments. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is a relatively new compound, and its effects on various signaling pathways are not yet fully understood. Further research is needed to fully elucidate its mechanisms of action.
Orientations Futures
There are several future directions for research on 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one. One potential area of research is the development of 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one derivatives that may have improved pharmacological properties. Another area of research is the investigation of 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one's potential applications in the treatment of neurodegenerative diseases. Further research is also needed to fully elucidate its mechanisms of action and to investigate its effects on various signaling pathways in the body.
Méthodes De Synthèse
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one can be synthesized through a multistep process that involves the condensation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,4-dione with 4-carboxypentylamine. The resulting intermediate is then subjected to a cyclization reaction to form the final product. The synthesis of 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
127653-90-1 |
|---|---|
Nom du produit |
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one |
Formule moléculaire |
C18H16N2O3 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid |
InChI |
InChI=1S/C18H16N2O3/c21-17(22)8-4-2-5-12-13-6-1-3-7-16(13)20-18(23)14-9-10-19-11-15(12)14/h1,3,5-7,9-11H,2,4,8H2,(H,20,23)(H,21,22)/b12-5+ |
Clé InChI |
OHOKOCUYERJWFG-LFYBBSHMSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C\CCCC(=O)O)/C3=C(C=CN=C3)C(=O)N2 |
SMILES |
C1=CC=C2C(=C1)C(=CCCCC(=O)O)C3=C(C=CN=C3)C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CCCCC(=O)O)C3=C(C=CN=C3)C(=O)N2 |
Synonymes |
Pentanoic acid, 5-(5,6-dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11 -ylidene)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)

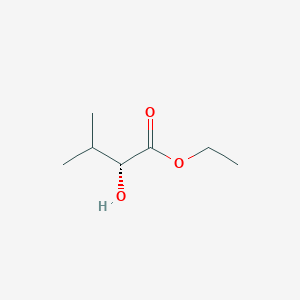
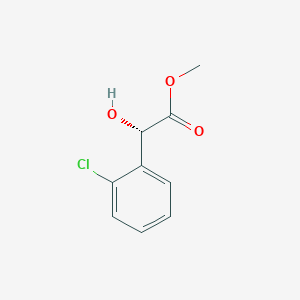
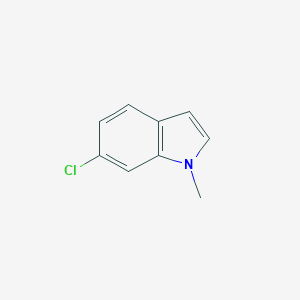
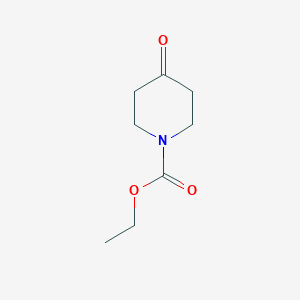
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)
